molecular formula C₉H₁₈N₂O₂S B117889 Diaminobiotin CAS No. 22342-46-7

Diaminobiotin

Cat. No.: B117889
CAS No.: 22342-46-7
M. Wt: 218.32 g/mol
InChI Key: JKNCSZDPWAVQAI-ZKWXMUAHSA-N
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Description

Diaminobiotin, also known as cis-3,4-diamino-2-tetrahydrothiophene valeric acid, is a biotin analog. Biotin, a B-vitamin, is essential for various metabolic functions in the human body. This compound is structurally similar to biotin but contains additional amino groups, which confer unique properties and applications in biochemical and molecular biology research.

Biochemical Analysis

Biochemical Properties

Diaminobiotin plays a crucial role in biochemical reactions due to its ability to bind strongly to avidin and streptavidin. This binding property is harnessed in affinity chromatography and the purification of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules, allowing for the investigation of post-translational modifications and protein interactions. Additionally, this compound is used in the development of biosensors, where it is attached to surfaces or electrodes to capture specific biomolecules for detection and quantification .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In biotin-deficient Jurkat cells, supplementation with this compound enhances the expression of genes encoding interleukin-2 (IL-2) and IL-2 receptor (IL-2R). This indicates that this compound can mimic the effects of biotin on gene expression and has biotin-like activities. The compound does not affect the abundances of holocarboxylases or the activities of propionyl-CoA carboxylase, suggesting that its effects on gene expression are not mediated by carboxylase-dependent pathways .

Molecular Mechanism

The mechanism of action of this compound involves its strong binding interactions with avidin and streptavidin. This binding property is utilized in various biochemical assays to label and detect proteins, nucleic acids, and other biomolecules. This compound’s ability to enhance gene expression in biotin-deficient cells suggests that it may interact with transcription factors or other regulatory proteins involved in gene expression. The exact molecular mechanisms by which this compound exerts its effects on gene expression remain to be fully elucidated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound can effectively enhance gene expression and mimic the effects of biotin. At higher dosages, there may be threshold effects or potential toxic or adverse effects. It is important to determine the optimal dosage of this compound to achieve the desired biochemical effects without causing harm to the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its strong binding affinity to avidin and streptavidin allows for targeted localization and accumulation in specific cellular compartments. This property is utilized in various biochemical assays to capture and detect specific biomolecules. Understanding the transport and distribution of this compound is crucial for optimizing its use in research and diagnostic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its binding interactions with avidin and streptavidin. These interactions can direct this compound to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may also play a role in its localization. The subcellular localization of this compound can affect its activity and function, making it an important factor to consider in experimental designs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diaminobiotin can be synthesized through various chemical routes. One common method involves the substitution of normal biotin in cell culture and induction procedures. The synthesis typically involves the use of hexahydro-2-imino-1-thieno-3,4-imidazole-4-valeric acid (2-iminobiotin) and cis-3,4-diamino-2-tetrahydrothiophene valeric acid .

Industrial Production Methods: In industrial settings, this compound is produced using advanced biotechnological methods. These methods often involve the use of genetically engineered microorganisms that can produce biotin analogs efficiently. The production process includes fermentation, extraction, and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diaminobiotin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the amino groups in this compound.

    Substitution: this compound can participate in substitution reactions, where its amino groups are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various biotin derivatives and modified biotin analogs, which have distinct properties and applications in biochemical research .

Scientific Research Applications

Diaminobiotin has a wide range of applications in scientific research:

    Biology: this compound mimics the effects of biotin on gene expression in human T-cell lines, providing insights into cellular processes and potential therapeutic applications.

    Medicine: It is involved in the biotin biosynthesis pathway, particularly in Escherichia coli, which has implications for understanding bacterial growth and metabolism.

    Industry: this compound is used in various assay methods, including the labeling and detection of proteins, nucleic acids, and other biomolecules due to its strong binding affinity to proteins like avidin and streptavidin.

Comparison with Similar Compounds

    Biotin: The parent compound, essential for metabolic functions.

    2-Iminobiotin: Another biotin analog with similar binding properties.

    Desthiobiotin: A biotin analog used in biochemical research.

Uniqueness of Diaminobiotin: this compound is unique due to its additional amino groups, which enhance its binding affinity and versatility in biochemical assays. Its ability to mimic biotin’s effects on gene expression and its involvement in the biotin biosynthesis pathway make it a valuable tool in scientific research .

Properties

IUPAC Name

5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13/h6-7,9H,1-5,10-11H2,(H,12,13)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNCSZDPWAVQAI-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(S1)CCCCC(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](S1)CCCCC(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364425
Record name 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22342-46-7
Record name Diaminobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022342467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAMINOBIOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643W0F9MUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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